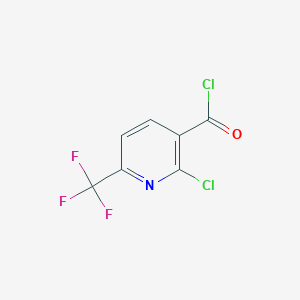

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride

Description

BenchChem offers high-quality 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPJGHKCGNVACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride mechanism of action

This technical guide details the chemical mechanism of action, reactivity profile, and synthetic utility of 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride .

Mechanistic Role as a Trifluoromethylated Heterocyclic Electrophile

Executive Summary

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride (CAS: 358780-13-9 / 1186306-84-2) is a high-value heterocyclic building block used in the discovery of agrochemicals (e.g., Fluopicolide intermediates) and pharmaceutical kinase inhibitors. Its "Mechanism of Action" in a drug development context is defined by its tri-functional reactivity :

-

Acyl Chloride (C3): Hard electrophile for amide bond formation.

-

Activated Halide (C2): Site for Nucleophilic Aromatic Substitution (

). -

Trifluoromethyl Group (C6): Lipophilic modulator that blocks metabolic oxidation.

Part 1: Molecular Architecture & Reactivity Profile

The utility of this scaffold relies on the electronic interplay between its three functional sites. The pyridine ring acts as an electron-deficient core, significantly activated by the electron-withdrawing trifluoromethyl (

1. The Electrophilic Triad[1]

-

C3-Carbonyl (Acyl Chloride): This is the most reactive site. It reacts rapidly with nucleophiles (amines, alcohols) to form stable nicotinamides or esters. The presence of the 2-chloro substituent provides steric influence, often requiring specific base catalysis to drive completion.

-

C2-Chloride (

Site): The chlorine atom at position 2 is highly activated. The ring nitrogen (N1) withdraws electron density via induction and resonance, making C2 susceptible to nucleophilic attack. The -

C6-Trifluoromethyl: This group is chemically inert under standard coupling conditions but biologically critical. It increases the

(lipophilicity) of the final molecule, enhancing membrane permeability, and blocks Cytochrome P450 metabolism at the typically labile C6 position.

2. Reactivity Visualization

The following diagram maps the causality between the structural features and their synthetic outcomes.

Figure 1: Reactivity map illustrating the three distinct functional zones of the scaffold.

Part 2: Synthetic Mechanism of Action

The "action" of this molecule is the controlled sequential functionalization of the pyridine ring.

Mechanism A: Sequential Amidation and

(The Kinase Inhibitor Route)

In the synthesis of kinase inhibitors (e.g., EGFR or PI3K inhibitors), the order of operations is critical to prevent side reactions.

-

Step 1: Chemoselective Acylation: The acyl chloride is reacted with a primary amine at low temperature (

). The acyl chloride is orders of magnitude more reactive than the C2-chloride, allowing for the exclusive formation of the 2-chloro-nicotinamide intermediate. -

Step 2:

Displacement: The resulting amide is then subjected to a second nucleophile (e.g., an aniline or heterocycle) under heat (

Mechanism B: Heterocyclization (The Bicyclic Route)

This molecule is a "privileged" precursor for fused ring systems like pyrido[2,3-d]pyrimidines .

-

Reagent: Amidines or Guanidines.

-

Mechanism: The nucleophile first attacks the acyl chloride (acylation). The pendant nitrogen of the new amide then attacks the C2-position (intramolecular

), closing the ring to form a bicyclic core. This is a highly efficient "one-pot" or "telescoped" mechanism.

Part 3: Experimental Protocols

Safety & Handling

-

Hazards: Corrosive (causes severe skin burns), Lachrymator (induces tearing). Hydrolyzes rapidly to release HCl gas and 2-chloro-6-(trifluoromethyl)nicotinic acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

.

Protocol: Synthesis of a 2-Chloro-Nicotinamide Intermediate

This protocol demonstrates the selective functionalization of the acyl chloride while preserving the C2-chloride for later steps.

Reagents:

-

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride (1.0 eq)

-

Primary Amine (

) (1.0 eq) -

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Primary Amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (

). -

Addition: Cool the solution to

using an ice bath. Dissolve 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.-

Why: Dropwise addition prevents localized heating and suppresses double-acylation or premature hydrolysis.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (or LC-MS) for the disappearance of the amine.

-

Note: The acid chloride will convert to the methyl ester if quenched with methanol during LC-MS sampling.

-

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: The product (2-chloro-nicotinamide) is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Data Summary Table: Physical Properties

| Property | Value | Relevance |

| Molecular Weight | 244.00 g/mol | Stoichiometry calculations |

| Physical State | Liquid or Low-melting solid | Handling logistics (often requires melting before transfer) |

| Boiling Point | ~259°C (Acid precursor) | High thermal stability |

| Sensitivity | Moisture Sensitive | Requires anhydrous solvents (THF, DCM) |

Part 4: Case Study – Agrochemical Relevance

While often proprietary, the scaffold is structurally homologous to precursors used for Fluopicolide (Bayer). Fluopicolide utilizes a 2,6-dichlorobenzamide linked to a 3-chloro-5-(trifluoromethyl)pyridine moiety.[2]

The 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride acts as a divergence point:

-

Reduction: The acyl chloride can be reduced (via the amide or ester) to the alcohol or amine (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine).

-

Coupling: This amine is then coupled with benzoyl chlorides to generate the final fungicide structure.

Figure 2: Synthetic pathway converting the nicotinoyl chloride to a picolyl amine precursor.

References

-

Chemical Identity & Properties

-

Synthetic Applications (Fluopicolide)

-

Fluopicolide: Mechanism and Chemistry. University of Hertfordshire, PPDB. Retrieved from

-

Process for the preparation of fluopicolide.[2] Google Patents (EP3489221A1). Retrieved from

-

-

Medicinal Chemistry (Kinase Inhibitors)

-

Safety Data

-

2-Chloro-6-(trifluoromethyl)pyridine Safety Data Sheet. ChemicalBook.[1] Retrieved from

-

Sources

- 1. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 2. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]

- 3. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINAMIDE | CAS#:386704-05-8 | Chemsrc [chemsrc.com]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride literature review

Strategic Reagent for Trifluoromethylated Heterocycles in Drug Discovery & Agrochemistry

Executive Summary

This technical guide profiles 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride (CAS: 280566-78-1), a high-value electrophilic building block. Its structural uniqueness lies in the combination of a reactive acyl chloride (C3), a displaceable chlorine (C2), and a metabolically stable trifluoromethyl group (C6).

This trifunctional scaffold is critical in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and MAT2A inhibitors in oncology. By enabling the introduction of the lipophilic trifluoromethylpyridine moiety, it significantly enhances the membrane permeability and metabolic half-life of target molecules.

Part 1: Chemical Profile & Strategic Value

Identity & Physicochemical Properties

| Property | Data |

| CAS Number | 280566-78-1 |

| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl chloride |

| Molecular Formula | |

| Molecular Weight | 243.99 g/mol |

| Physical State | Low-melting solid or viscous liquid (often supplied as solution) |

| Boiling Point | ~240°C (predicted) |

| Sensitivity | Moisture Sensitive (Hydrolyzes to acid); Corrosive |

| Precursor | 2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 280566-45-2) |

Structural Utility (The "Magic Methyl" Effect)

The 6-trifluoromethyl group is not merely a bystander; it acts as a bioisostere for the isopropyl group but with high metabolic stability (blocking oxidative metabolism at the C6 position).

-

C3-Acyl Chloride: The primary handle for amide coupling (forming the nicotinamide core).

-

C2-Chlorine: Activated by the adjacent ring nitrogen and electron-withdrawing

, this position is highly susceptible to

Part 2: Synthesis & Preparation

Note: Commercially available, but often prepared fresh to ensure maximum reactivity.

Synthetic Route: Acid Activation

The standard industrial preparation involves the chlorination of 2-Chloro-6-(trifluoromethyl)nicotinic acid .

Reagents: Oxalyl Chloride (

Workflow Diagram (Synthesis)

Figure 1: Activation pathway from the carboxylic acid precursor.

Validated Protocol (Laboratory Scale)

-

Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere. -

Solvation: Suspend 10.0 g (44 mmol) of 2-Chloro-6-(trifluoromethyl)nicotinic acid in 100 mL of anhydrous Dichloromethane (DCM).

-

Catalysis: Add 2-3 drops of anhydrous DMF.

-

Chlorination: Add Oxalyl Chloride (6.7 g, 53 mmol, 1.2 eq) dropwise at 0°C. Caution: Vigorous gas evolution (

, -

Reaction: Allow to warm to room temperature and stir for 3 hours until gas evolution ceases and the solution becomes clear.

-

Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is used directly in the next step without purification to prevent hydrolysis.

Part 3: Reactivity & Applications (Case Studies)

Case Study: MAT2A Inhibitor Synthesis

In the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors for oncology (e.g., Agios Pharmaceuticals patents), this acid chloride is coupled with substituted anilines or benzylamines.[1]

Reaction Class: Nucleophilic Acyl Substitution. Key Challenge: Preventing double acylation or hydrolysis.

Experimental Protocol: Amide Coupling

Objective: Synthesis of N-(substituted)-2-chloro-6-(trifluoromethyl)nicotinamide.

-

Preparation: Dissolve the target amine (1.0 eq) and Triethylamine (TEA, 2.5 eq) in anhydrous THF or DCM at 0°C.

-

Addition: Dissolve the crude 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride (1.1 eq) in a minimal amount of solvent and add dropwise to the amine solution.

-

Expert Insight: Adding the acid chloride to the amine (inverse addition) ensures the amine is always in excess locally, minimizing di-acylated byproducts.

-

-

Monitoring: Stir at 0°C for 30 mins, then RT for 2 hours. Monitor by TLC/LCMS (Observe conversion of Acid Chloride MW ~244 to Amide MW).

-

Quench: Add saturated

solution. Extract with EtOAc.

Advanced Reactivity: Cyclization to Pyrazolopyridines

After forming the amide (or ester), the 2-Chloro position remains active. It can be displaced by hydrazine to form pyrazolo[3,4-b]pyridine derivatives, a scaffold seen in potent kinase inhibitors.

Reaction Pathway Diagram

Figure 2: Sequential functionalization strategy: Amidation followed by SnAr cyclization.

Part 4: Handling & Safety Data[2]

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H318 (Causes serious eye damage), EUH014 (Reacts violently with water).

| Hazard Class | Precautionary Measure |

| Corrosivity | Wear butyl rubber gloves and a face shield. Fume hood mandatory. |

| Hydrolysis | Store under inert gas (Argon/Nitrogen) in a desiccator. Decomposes to HCl and Nicotinic Acid on contact with moist air. |

| Incompatibility | Violent reaction with alcohols, amines, and strong bases. |

Self-Validating Safety Check:

-

Before use: Check the physical state.[2][3][4] If the solid has turned into a "gummy" paste or emits white fumes (

) upon opening the secondary container, significant hydrolysis has occurred. Re-distill or discard.

References

-

PubChem. (2025). 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride - Compound Summary. National Library of Medicine. Link

-

Bayer Pharma AG. (2014). Trifluoromethyl-substituted ring-fused pyrimidines and use thereof. Patent CA2902993A1. (Demonstrates utility in fused ring synthesis). Link

-

Agios Pharmaceuticals. (2020). 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. WO2020123395A1. (Details the amide coupling protocol). Link

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-6-(trifluoromethyl)nicotinic acid. (Precursor safety data). Link

-

ChemicalBook. (2024). 2-Chloro-6-(trifluoromethyl)nicotinamide Preparation Products.[1][5][6][7][8]Link

Sources

- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chemicea.com [chemicea.com]

- 4. fishersci.com [fishersci.com]

- 5. eontrading.uk [eontrading.uk]

- 6. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINAMIDE | 386704-05-8 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of amides utilizing 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride as a key reagent. Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[1] The unique electronic properties of the 2-chloro-6-(trifluoromethyl)nicotinoyl moiety make it a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[2] These application notes detail the underlying reaction mechanism, provide step-by-step experimental protocols, and include critical safety information to ensure the effective and safe implementation of this synthetic transformation.

Introduction: The Strategic Importance of the 2-Chloro-6-(trifluoromethyl)nicotinoyl Scaffold

The reaction of an acyl chloride with an amine to form an amide is a robust and widely employed transformation in organic synthesis.[3][4][] This method is favored for its generally high yields and mild reaction conditions.[4] 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a particularly interesting reagent due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophilic attack by amines.[4] The resulting amide products are scaffolds of significant interest in drug discovery, with derivatives of nicotinic acid showing promise in various therapeutic areas.[2]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The synthesis of amides from 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride and an amine proceeds via a well-established nucleophilic addition-elimination mechanism.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.[4] This leads to the formation of a transient tetrahedral intermediate.[4]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, typically a tertiary amine like triethylamine or pyridine, to yield the final amide product and the hydrochloride salt of the base.[3] The base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Caption: General experimental workflow for amide synthesis.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.1-1.5 eq.) in an appropriate anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the stirring solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes. The high reactivity of the acyl chloride can lead to an exothermic reaction, so slow addition is crucial. []4. Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 to 16 hours. [3]The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by standard laboratory techniques such as column chromatography on silica gel or recrystallization to afford the desired amide.

Data Summary Table

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | Amine (1.0 eq.), Acyl Chloride (1.0-1.1 eq.), Base (1.1-1.5 eq.) | A slight excess of the acyl chloride can ensure full conversion of the amine. Excess base is needed to neutralize the HCl byproduct. |

| Solvent | Anhydrous DCM, THF | Aprotic solvents are used to prevent hydrolysis of the highly reactive acyl chloride. [3] |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. The reaction typically proceeds to completion at room temperature. [3] |

| Reaction Time | 1 - 16 hours | Varies depending on the nucleophilicity of the amine. Monitoring by TLC or LC-MS is recommended. |

| Work-up | Aqueous quench, extraction | Standard procedure to separate the organic product from inorganic salts and water-soluble impurities. |

Safety and Handling

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a reactive and potentially hazardous chemical. It is essential to handle it with appropriate safety precautions.

-

Corrosive: Acyl chlorides are corrosive and can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6]* Moisture Sensitive: This reagent is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and HCl. Store in a tightly sealed container in a dry environment.

-

Inhalation Hazard: Avoid inhaling dust or vapors. [6]* First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [6] * Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [6] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [6] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Always consult the Safety Data Sheet (SDS) for 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride and its precursors before use. [6][7]

-

Conclusion

The synthesis of amides using 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a reliable and efficient method for accessing novel chemical entities for drug discovery and development. The protocols and information provided herein offer a solid foundation for researchers to successfully and safely employ this versatile reagent in their synthetic endeavors. Careful control of reaction conditions and adherence to safety guidelines are paramount for achieving optimal results.

References

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

-

Green Chemistry (RSC Publishing). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Organic Process Research & Development. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

-

Chemistry LibreTexts. Chemistry of Amides. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

PMC. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

-

Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Science of Synthesis. Product Class 6: α,β-Unsaturated Amides: Alk-2-ynamides. [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Khan Academy. Amide formation from acyl chloride. [Link]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

-

ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. [Link]

-

PMC. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. [Link]

-

Advanced Journal of Chemistry. Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]

Sources

- 1. pure.hud.ac.uk [pure.hud.ac.uk]

- 2. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Purification of products from 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride reactions

[1]

Case Reference: PUR-2Cl-6CF3-NIC Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Executive Summary

You are working with 2-chloro-6-(trifluoromethyl)nicotinoyl chloride , a highly electrophilic scaffold used frequently in the synthesis of agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase inhibitors.[1]

Successful purification relies on exploiting the reactivity hierarchy of the molecule:

-

Carbonyl Chloride (-COCl): Most reactive (Kinetic product).[1]

-

C2-Chlorine: Activated for

by the ring nitrogen and the electron-withdrawing - Group: Lipophilic, generally inert, but drastically alters solubility and chromatographic retention.

This guide provides modular purification protocols designed to isolate the desired amide/ester while sequestering the hydrolyzed acid and

Module 1: Reaction Quench & Phase Separation (The "Crash" Phase)

Objective: Halt the reaction without inducing hydrolysis of the formed product or promoting

The Critical Decision Tree

Before quenching, determine your reaction outcome via LCMS/TLC.

Figure 1: Workup decision logic based on crude impurity profile.

Standard Quench Protocol

-

Cool Down: Bring reaction mixture to 0°C . The C2-Cl is susceptible to displacement by water or hydroxide at elevated temperatures.[1]

-

Dilution: Dilute with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . Avoid alcohols if unreacted acid chloride remains (forms esters).

-

The Wash:

-

If Product is Neutral (Amide/Ester): Wash with Sat. NaHCO₃ (removes HCl and hydrolyzed nicotinic acid).

-

If Product is Basic (Pyridine amine): Wash with water, then brine.

-

Module 2: Chemical Scavenging (The "Clean" Phase)

Objective: Remove specific impurities based on pKa and solubility differences.

Target Impurity: 2-Chloro-6-(trifluoromethyl)nicotinic acid

This is the hydrolysis byproduct.[1] It is a solid (MP ~193-197°C) and highly soluble in base.[1]

| Solvent System | Partition Coefficient (Product) | Partition Coefficient (Acid Impurity) | Action |

| DCM / 1M NaOH | Organic Layer | Aqueous Layer (Deprotonated) | High Efficiency. Use for neutral amides.[1] |

| EtOAc / Sat. NaHCO₃ | Organic Layer | Aqueous Layer | Medium Efficiency. Use if product is base-sensitive.[1] |

| Ether / 1M HCl | Aqueous Layer (if basic) | Organic Layer | Reverse Extraction. Use if product is a basic amine. |

Protocol A: Removing Excess Amine (Nucleophile) If you used excess amine to drive the reaction:

-

Wash organic layer with 0.5M HCl or 10% Citric Acid .

-

The amine forms a water-soluble salt.

-

Caution: Ensure your product's pyridine ring does not protonate and crash out (the

and Cl groups reduce the basicity of the pyridine N, usually keeping it organic-soluble at pH 2-3).

Module 3: Chromatography & Crystallization (The "Polish" Phase)

Objective: Isolate the product from non-ionizable impurities (e.g.,

Chromatography Strategy

The Trifluoromethyl (

-

Stationary Phase: Silica Gel (40-63 µm).[1]

-

Mobile Phase: Hexanes/Ethyl Acetate (most common).

-

The "Streak" Issue: Pyridine derivatives often streak due to interaction with acidic silanols.

-

Fix: Add 1% Triethylamine (Et₃N) to the mobile phase.

-

Alternative: Use DCM/MeOH gradients for more polar amides.

-

Crystallization Strategy

Fluorinated nicotinamides often crystallize well due to

-

Solvent A: Dissolve crude in minimal hot EtOAc or IPA (Isopropyl Alcohol) .

-

Anti-solvent: Slowly add Heptane or Hexanes until cloudy.

-

Cooling: 0°C overnight.

-

Observation: Look for white/off-white needles.[1] The

impurity (where Cl is replaced by amine) usually remains in the mother liquor due to disrupted symmetry.

Troubleshooting Guide (FAQ)

Q1: My LCMS shows two peaks with the same mass but different retention times. What happened?

Diagnosis: You likely have Regioisomers or Atropisomers (rare), but more likely, you have displaced the Chlorine.

-

Scenario: If you used a primary amine (

) and heated the reaction, you might have formed the amide (desired) AND displaced the 2-Cl with another equivalent of amine ( -

Check: Does the impurity mass = Product Mass - 35 (Cl) + Mass of Amine?

-

Fix: Repeat the reaction at -10°C to 0°C . Add the acid chloride slowly to the amine.

Q2: I have a stubborn solid that won't dissolve in DCM or Water.

Diagnosis: This is likely 2-Chloro-6-(trifluoromethyl)nicotinic acid (the hydrolyzed starting material).[1]

-

Properties: High melting point (~195°C), poor solubility in neutral organic solvents.

-

Fix: Filter it off.[2][3][4] It is an impurity. If your product is trapped in it, dissolve the solid in 1M NaOH and extract your product with EtOAc (if product is non-acidic).

Q3: My product is pink/red, but it should be white.

Diagnosis: Trace Iron contamination or Pyridine N-Oxide formation.

-

Context: Acid chlorides can extract metals from steel needles/cannulas.

-

Fix: Pass the solution through a small pad of Celite and Activated Carbon .

Mechanistic Pathway Diagram

Understanding why impurities form allows you to prevent them.

Figure 2: Competitive reaction pathways for 2-chloro-6-(trifluoromethyl)nicotinoyl chloride.

References

-

Preparation of 2-chloronicotinoyl chlorides

- Source:PrepChem.com. "Synthesis of 2-(3-trifluoromethylphenoxy) nicotinoyl chloride.

-

Hydrolysis and Stability of Nicotinoyl Chlorides

- Source:National Institutes of Health (PubMed). "Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride." (Establishes baseline hydrolysis rates for electron-deficient acid chlorides).

-

Physical Properties of the Acid Impurity (2-Chloro-6-(trifluoromethyl)nicotinic acid)

-

Reactivity in Pyridines:

- Source:Royal Society of Chemistry. "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions." (Mechanistic insight into 2-chloro displacement).

Sources

- 1. prepchem.com [prepchem.com]

- 2. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 4. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]

- 5. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Support Center: 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride Reaction Workup

Welcome to the technical support guide for handling the workup of reactions involving 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to navigate potential challenges and ensure the integrity of your experimental outcomes.

I. Core Concepts & Pre-Workup Considerations

Before delving into specific troubleshooting scenarios, it's crucial to understand the inherent reactivity of 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride. As an acyl chloride, it is highly electrophilic and susceptible to hydrolysis. The presence of both a chloro and a trifluoromethyl group on the pyridine ring influences its reactivity and potential side reactions.

Key Molecular Characteristics:

-

High Reactivity: The acyl chloride functional group is readily attacked by nucleophiles.

-

Moisture Sensitivity: Reacts with water to form the corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid.[1][2] This is often a primary source of impurity.

-

Thermal Stability: While generally stable under recommended conditions, prolonged exposure to high temperatures can lead to decomposition.[3]

-

Solubility: Typically soluble in a range of aprotic organic solvents.

Mandatory Safety Precautions:

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[1][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

-

Ventilation: Handle this reagent in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[3][4]

-

Inert Atmosphere: Whenever possible, conduct reactions and transfers under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.[2][4]

-

Accidental Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

II. Troubleshooting Guide: Common Workup Issues

This section addresses specific problems that may arise during the workup of reactions involving 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Amide/Ester Product

Possible Cause A: Hydrolysis of the Starting Material

-

Symptom: Presence of a significant amount of 2-chloro-6-(trifluoromethyl)nicotinic acid in the crude product, often observed as a baseline impurity in TLC or a distinct peak in LC-MS.[5][6]

-

Troubleshooting Steps:

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.

-

Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[2]

-

Order of Addition: Add the 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride solution dropwise to the cooled solution of the nucleophile (amine or alcohol). This maintains a low concentration of the highly reactive acyl chloride, minimizing its exposure to trace amounts of water.

-

Possible Cause B: Incomplete Reaction

-

Symptom: Significant amount of unreacted starting materials (acyl chloride and/or nucleophile) detected in the crude reaction mixture.

-

Troubleshooting Steps:

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to ensure it has gone to completion before initiating the workup.

-

Temperature Control: Some reactions may require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating while carefully monitoring for potential side reactions.

-

Stoichiometry: Re-evaluate the stoichiometry of your reactants. For reactions with amines, it is common to use a slight excess of the amine to drive the reaction to completion and to act as a scavenger for the HCl byproduct.[7][8]

-

Issue 2: Formation of Unexpected Byproducts

Possible Cause A: Reaction with Bidentate Nucleophiles

-

Symptom: Formation of complex mixtures or polymeric materials, especially when using nucleophiles with multiple reactive sites.

-

Troubleshooting Steps:

-

Protecting Groups: If your nucleophile has multiple reactive functional groups, consider using protecting groups to selectively block all but the desired reaction site.

-

Dilution: Running the reaction at high dilution can favor intramolecular reactions over intermolecular polymerization.

-

Possible Cause B: Side Reactions Involving the Pyridine Ring

-

Symptom: Observation of products with modifications to the pyridine ring, which can be identified by mass spectrometry and NMR.

-

Troubleshooting Steps:

-

Reaction Conditions: Harsh reaction conditions (e.g., strong bases, high temperatures) can sometimes lead to nucleophilic aromatic substitution or other transformations on the pyridine ring. Employ milder conditions where possible.

-

Choice of Base: If a base is required, use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to avoid its direct reaction with the acyl chloride.[9]

-

Issue 3: Difficulties in Product Purification

Symptom: Co-elution of the desired product with impurities during column chromatography, or difficulty in inducing crystallization.

-

Troubleshooting Steps:

-

Aqueous Wash: An initial aqueous workup can be highly effective.

-

A wash with a dilute acid (e.g., 1M HCl) will remove basic impurities, such as excess amine.

-

A subsequent wash with a saturated aqueous solution of sodium bicarbonate will remove the acidic byproduct, 2-chloro-6-(trifluoromethyl)nicotinic acid.

-

-

Chromatography Optimization:

-

Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

-

Consider using a different stationary phase if silica gel does not provide adequate separation.

-

-

Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[10]

-

Screen various solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Slow cooling is crucial for the formation of pure crystals.[10]

-

-

III. Frequently Asked Questions (FAQs)

Q1: What is the primary side product I should expect, and how can I minimize its formation?

The most common side product is 2-chloro-6-(trifluoromethyl)nicotinic acid, formed from the hydrolysis of the starting acyl chloride.[5][6] To minimize its formation, it is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[2][4]

Q2: My reaction involves a primary amine. Do I need to add an external base?

When reacting with a primary or secondary amine, two equivalents of the amine are often used. The first equivalent acts as the nucleophile, and the second equivalent acts as a base to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[7][11] Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base like triethylamine.[9]

Q3: How should I properly quench the reaction?

Slowly and carefully add the reaction mixture to a stirred, cold solution of a quenching agent.

-

For quenching unreacted acyl chloride, a dilute aqueous solution of sodium bicarbonate is effective. This will also neutralize the HCl byproduct.

-

If the product is stable to acidic conditions, a quench with a dilute acid can be used to neutralize any excess amine.

Q4: What are the recommended storage conditions for 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride?

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[3][4] It is moisture-sensitive and should be stored under an inert atmosphere if possible.[1]

Q5: Can I use a protic solvent for my reaction?

It is generally not recommended to use protic solvents such as alcohols or water, as they will react with the acyl chloride.[8] If a protic nucleophile is a reactant (e.g., an alcohol in an esterification reaction), the reaction should be carried out in an inert, aprotic solvent.

IV. Experimental Protocols & Data

General Protocol for Amide Synthesis

-

To a solution of the amine (2.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, add a solution of 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride (1.0 equivalent) in anhydrous DCM dropwise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[10][12]

Data Table: Common Solvents for Workup and Purification

| Solvent | Purpose | Boiling Point (°C) | Polarity | Notes |

| Dichloromethane (DCM) | Extraction | 39.6 | Aprotic | Good for dissolving a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Extraction/Chromatography | 77.1 | Moderately Polar | Commonly used as an eluent in column chromatography. |

| Hexanes | Extraction/Chromatography | ~69 | Non-polar | Often used in combination with ethyl acetate for chromatography. |

| Diethyl Ether | Extraction | 34.6 | Aprotic | Volatile and flammable. |

| Water | Aqueous Wash | 100 | Protic | Used for removing water-soluble impurities. |

V. Visual Diagrams

Caption: General workflow for reaction workup and purification.

Caption: Troubleshooting decision tree for common workup issues.

VI. References

-

ChemBK. (2024, April 10). 2-chloro-6-trifluoromethyl nicotinic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure B. Retrieved from a source providing supplementary experimental details.

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

GeeksforGeeks. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

-

Google Patents. (2014, June 11). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Retrieved from

-

Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from a university repository.

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reactions of Acyl halide [simply.science]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. physics.emu.edu.tr [physics.emu.edu.tr]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

Catalyst selection for 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride couplings

Technical Support Center: Catalyst Selection & Optimization for 2-Chloro-6-(trifluoromethyl)nicotinoyl Chloride Couplings

Executive Summary

This guide addresses the specific challenges associated with functionalizing 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride (derived from Acid CAS: 261635-83-0).[][2] This scaffold presents a unique "dual-electrophile" challenge:

-

The Acyl Chloride (C3-COCl): Highly reactive, prone to hydrolysis and rapid nucleophilic attack.[][2]

-

The 2-Chloro Substituent (C2-Cl): Significantly activated for Nucleophilic Aromatic Substitution (

) and oxidative addition due to the strong electron-withdrawing nature of the 6-trifluoromethyl (

Successful coupling requires precise catalyst selection to control chemoselectivity (C3 vs. C2) and prevent common side reactions like decarbonylation or unintended

Part 1: Acyl Functionalization (Amide/Ester Formation)

Primary Goal: Derivatization of the acid chloride without displacing the 2-Chloro group.[][2]

Catalyst Selection Guide

| Reaction Type | Recommended Catalyst | Role/Mechanism | Critical Constraint |

| Standard Amidation | None (Base only) | Direct nucleophilic attack.[][2] | Use mild bases (DIPEA/NMM) at <0°C to prevent |

| Hindered Amines | DMAP (1-5 mol%) | Forms reactive N-acylpyridinium intermediate.[][2] | High Risk: Excess DMAP can catalyze |

| Esterification | DMAP + DCC/EDC | Activates acid (if starting from acid) or accelerates alcohol attack.[][2] | Maintain low temp (0°C) to avoid racemization (if chiral).[2] |

Troubleshooting: The Side-Reaction

Issue: You observe a byproduct with mass [M-Cl+Amine].

Cause: The 6-

-

Temperature Control: Conduct addition at -10°C to 0°C . The activation energy for C3-acylation is lower than C2-

.[][2] -

Base Switching: Switch from TEA (Triethylamine) to DIPEA (Diisopropylethylamine) or 2,6-Lutidine .[][2] The steric bulk prevents the base from acting as a nucleophile at C2.

-

Stoichiometry: Add the amine dropwise to the acid chloride, not the reverse. Ensure the amine is the limiting reagent initially.

Part 2: Carbon-Carbon Bond Formation (Cross-Couplings)

Primary Goal: Forming C-C bonds at C3 (Ketone Synthesis) or C2 (Biaryl Synthesis).[][2]

Scenario A: Ketone Synthesis (Reaction at C3-COCl)

Target: Converting the acid chloride to a ketone without touching the 2-Cl.[][2]

Recommended Protocol: Pd-Catalyzed Negishi/Suzuki of Acid Chlorides

-

Catalyst:

or -

Ligand: Triphenylphosphine (

) is usually sufficient.[][2] For difficult substrates, use Xantphos to prevent decarbonylation.[][2] -

Coupling Partner: Organozinc halides (

) or Boronic Acids (

Q: Why is my yield low (Decarbonylation)? A: Acid chlorides can lose CO to form the Ar-Cl byproduct.[][2]

-

Fix: Avoid high temperatures (>60°C).

-

Fix: Use

(3 mol%) with Grignard reagents at -78°C. Iron catalysts are often faster and less prone to decarbonylation than Palladium for this specific transformation.[][2]

Scenario B: Biaryl Synthesis (Reaction at C2-Cl)

Target: Suzuki-Miyaura coupling at the 2-position.[][2]

Critical Pre-requisite: You must convert the C3-COCl to a stable group (Amide, Ester, or Oxazoline) before attempting C2 coupling.[][2] The COCl is too reactive and will quench the organometallic reagent.

Catalyst Selection for C2-Cl Coupling (Electron-Deficient Pyridine)

| Catalyst System | Ligand Characteristics | Why it works for this molecule |

| Bidentate, large bite angle.[][2] | Robust Standard. Excellent for electron-poor aryl chlorides.[][2] Resists poisoning by pyridine nitrogen.[][2] | |

| Bulky, electron-rich biaryl phosphine.[][2] | High Performance. Facilitates oxidative addition into the C-Cl bond, which is deactivated by the ortho-substituent steric hindrance but activated electronically.[][2] | |

| Bulky, electron-rich.[][2] | Steric Specialist. Best if the C3-substituent is bulky (e.g., tert-butyl amide).[][2] |

Experimental Workflow & Decision Logic

The following diagram illustrates the decision pathways for functionalizing 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride, highlighting the critical "Protect vs. React" decision points.

Caption: Decision matrix for chemoselective functionalization. Note the mandatory protection step for C2-coupling.

Frequently Asked Questions (FAQ)

Q1: Can I perform a Suzuki coupling directly on the acid chloride?

A: Generally, no .[][2] Boronic acids and bases used in Suzuki conditions (e.g.,

Q2: I am seeing a "double addition" product during amidation. What is it?

A: This is likely the 2-amino-nicotinamide derivative.[][2] The amine reacted with the COCl (intended) and displaced the 2-Cl (unintended

-

Fix: Ensure the reaction temperature is strictly controlled (<0°C). Use only 1.0-1.1 equivalents of amine.[][2] If the problem persists, use a less nucleophilic base (e.g., replace TEA with DIPEA).

Q3: Which Pd catalyst is best for the 2-Cl position if I have a bulky amide at C3? A: The C3-amide and C3-substituent create steric hindrance around the C2-Cl bond.[][2]

-

Recommendation: Use

/ S-Phos or

Q4: Is the 6-CF3 group stable? A: Yes, the trifluoromethyl group is generally chemically inert under standard coupling conditions.[][2] However, it significantly increases the acidity of any protons at the C5 position (though none exist in this specific scaffold) and increases the electrophilicity of the ring.

References

-

General Reactivity of Nicotinoyl Chlorides

-

Iron-Catalyzed Acylation (Alternative to Pd)

-

Palladium-Catalyzed Coupling of Acid Chlorides

-

Suzuki Coupling on Chloropyridines

-

Amide Coupling Troubleshooting

Sources

- 2. 2-Chloro-6-(trifluoromethyl)nicotinamide | C7H4ClF3N2O | CID 2778438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 386704-05-8|2-Chloro-6-(trifluoromethyl)nicotinamide|BLD Pharm [bldpharm.com]

- 6. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]

- 7. Cp2Fe(PR2)2PdCl2 (R = i-Pr, t-Bu) Complexes as Air-Stable Catalysts for Challenging Suzuki Coupling Reactions [organic-chemistry.org]

- 8. 6-Chloro-2-(trifluoromethoxy)nicotinic Acid|CAS 1221171-91-0 [benchchem.com]

- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 10. iskweb.co.jp [iskweb.co.jp]

Technical Support Center: Handling 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride

Introduction: Understanding the "Red Zone" Reactivity

You are working with 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride . This is not a standard benzoyl chloride.[] It is a hyper-electrophilic species due to the synergistic electron-withdrawing effects of three structural features:

-

The Acyl Chloride (-COCl): inherently reactive.[][2]

-

The Pyridine Ring: Electron-deficient compared to benzene (acting as a

-withdrawing system).[] -

The Trifluoromethyl Group (-CF₃): A strong

-withdrawing group at the C6 position.[]

The Consequence: The carbonyl carbon is significantly more positive (electrophilic) than in standard aromatic acid chlorides. Hydrolysis is not just possible; it is kinetically rapid.[] Upon contact with atmospheric moisture, it will revert to the parent acid (2-Chloro-6-(trifluoromethyl)nicotinic acid) and release hydrochloric acid (HCl) fumes immediately.[]

Module 1: Storage & Handling (The First Line of Defense)

The "Golden Rules" of Storage

Do not rely on standard refrigeration alone. The permeation of moisture through standard polyethylene caps is sufficient to degrade this reagent over weeks.

| Parameter | Recommendation | Scientific Rationale |

| Primary Container | Glass with Teflon-lined septum or flame-sealed ampoule.[] | Teflon (PTFE) is chemically inert and hydrophobic; prevents plasticizer leaching. |

| Secondary Containment | Desiccator with active desiccant ( | Creates a micro-environment with <10 ppm |

| Temperature | -20°C (Freezer). | Slows the kinetics of any adventitious hydrolysis. |

| Atmosphere | Argon (Ar) or Nitrogen ( | Argon is heavier than air and provides a better "blanket" in opened bottles. |

Decision Tree: Handling Strategy

Use this logic flow to determine the necessary precautions based on your usage frequency.

Figure 1: Decision matrix for storage and handling based on usage frequency.

Module 2: Reaction Optimization & Troubleshooting

Solvent Selection

CRITICAL: All solvents must be anhydrous.[] "Reagent grade" is insufficient.

-

Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene dried over molecular sieves (3Å or 4Å).[]

-

Avoid: Alcohols (instant reaction to ester), wet DMF (hydrolysis risk).

Base Selection (The "Pyridine Trap")

Researchers often use pyridine as a base/solvent for acyl chloride reactions. Proceed with caution.

-

The Risk: Pyridine attacks the acyl chloride to form an N-acylpyridinium salt.[] While this is an activated intermediate that promotes reaction with your nucleophile (e.g., amine), this salt is extremely hygroscopic .[] If your pyridine is not strictly dry, this intermediate will pull water from the solvent and hydrolyze rapidly.

-

Recommendation: Use DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine .[] These bases are sterically hindered and less likely to form the N-acyl salt, acting purely as proton scavengers.

The "Rescue" Protocol (Re-chlorination)

If you suspect your reagent has partially hydrolyzed (presence of white solid precipitate in the oil), do not discard it.

-

Add Thionyl Chloride (

): Add 2-3 equivalents of -

Reflux: Heat to reflux (75-80°C) for 1-2 hours. This converts the carboxylic acid impurity back into the acid chloride.

[] -

Purify: Remove excess

under vacuum.[][3] For high purity, distill the product (if scale allows) or use immediately.

Module 3: Quality Control & Diagnostics

Before committing valuable starting materials to a reaction, validate the integrity of the acid chloride.

Hydrolysis Mechanism & Detection

The hydrolysis follows a nucleophilic addition-elimination pathway.[]

Figure 2: Hydrolysis pathway.[] The electron-poor pyridine ring accelerates the first step (water attack).

Diagnostic Data Table

Use IR or NMR to confirm purity.[] The Carbonyl (C=O) stretch is the most distinct indicator.

| Method | Acid Chloride (Active) | Carboxylic Acid (Hydrolyzed) | Note |

| IR (C=O[] Stretch) | ~1790 - 1815 cm⁻¹ | ~1700 - 1720 cm⁻¹ | The Cl atom induces a shift to higher wavenumbers due to induction.[] |

| ¹H NMR | Pyridine protons shift downfield | Pyridine protons shift upfield | Spectra depend on solvent; run a quick standard if unsure. |

| Visual | Clear to yellow oil/low-melting solid | White opaque solid | Formation of solids in a neat oil usually indicates acid formation.[] |

Frequently Asked Questions (FAQ)

Q1: I opened the bottle and saw "white smoke." Is the reagent ruined?

-

Answer: Not necessarily. The "smoke" is HCl gas interacting with moisture in the air. It indicates the reagent is active but also that it is currently reacting with humidity. Purge the headspace immediately with Argon and seal it. If the liquid remains clear, it is likely still usable.

Q2: Can I use DMF as a catalyst for the coupling reaction?

-

Answer: Yes, catalytic DMF (1-2 drops) reacts with the acid chloride to form the Vilsmeier-Haack reagent (imidoyl chloride species), which is highly reactive.[] However, ensure the DMF is anhydrous . Wet DMF will rapidly destroy your reagent.[]

Q3: My product turned into a solid block in the freezer. How do I dispense it?

-

Answer: Gently warm the container to room temperature before opening. Opening a cold bottle induces condensation of atmospheric moisture directly onto the reagent. If it remains solid (and it should be a liquid/oil), it may have hydrolyzed or crystallized. Check the melting point; the acid melts much higher (approx 160-180°C) than the chloride.

Q4: Why did my yield drop when I used potassium carbonate (

-

Answer: Heterogeneous inorganic bases like

often contain trace water if not flame-dried.[] Furthermore, they generate water as a byproduct of neutralization (

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[] Oxford University Press.[] (General mechanisms of nucleophilic substitution at the carbonyl group).

-

Wipf, P. (2014).[][4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Chloro-6-(trifluoromethyl)nicotinoyl Chloride: Purity, and Alternative Synthesis Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Challenges of a Reactive Intermediate

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a highly reactive acyl chloride. Its utility lies in the efficient introduction of the 2-chloro-6-(trifluoromethyl)nicotinoyl moiety, a common scaffold in various bioactive molecules. The primary route to its synthesis involves the chlorination of the corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The high reactivity of the acyl chloride functional group, while synthetically advantageous, also presents challenges in terms of stability and purity. Hydrolysis to the parent carboxylic acid is a common degradation pathway, and residual chlorinating agents or byproducts from the synthesis can interfere with subsequent reactions. Therefore, robust analytical methods are crucial for ensuring the quality and reactivity of this critical intermediate.

This guide will first detail the expected spectroscopic characteristics of high-purity 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride based on an analysis of related compounds. We will then provide a comparative analysis of two common synthetic approaches for amide bond formation: the use of the acyl chloride versus an in-situ coupling of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Spectroscopic Profile of 2-Chloro-6-(trifluoromethyl)nicotinoyl Chloride

While a complete set of publicly available, verified spectra for this specific molecule is elusive, a detailed and reliable spectroscopic profile can be predicted based on the known effects of its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-4: Expected to be a doublet of doublets (dd) or a triplet (t) around 8.3-8.5 ppm . The deshielding is due to the electron-withdrawing effects of the adjacent carbonyl chloride and the trifluoromethyl group.

-

H-5: Expected to be a doublet (d) around 7.8-8.0 ppm .

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C=O | 165-170 | Typical range for an acyl chloride carbonyl carbon.[1] |

| C-2 | 152-155 | Attached to chlorine and adjacent to the nitrogen in the pyridine ring. |

| C-6 | 148-151 (quartet) | Attached to the trifluoromethyl group, showing coupling to ¹⁹F. |

| C-3 | 138-141 | Adjacent to the carbonyl chloride. |

| C-4 | 128-131 | Aromatic CH. |

| C-5 | 122-125 | Aromatic CH. |

| CF₃ | 118-122 (quartet) | The carbon of the trifluoromethyl group, exhibiting a strong coupling to the attached fluorine atoms. |

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple and powerful tool for confirming the presence and purity of the trifluoromethyl group.

-

A single resonance is expected in the range of -60 to -65 ppm (relative to CFCl₃).[2] The exact chemical shift can be influenced by the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected at a high wavenumber, typically in the range of 1780-1810 cm⁻¹ . This high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride.[3]

-

C-F Stretch (Trifluoromethyl): Strong, intense absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibrations of the CF₃ group.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: This absorption is typically found in the fingerprint region (< 800 cm⁻¹ ) and can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular weight of 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is approximately 243.5 g/mol . The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Therefore, two peaks at m/z values corresponding to [M]⁺ and [M+2]⁺ with an intensity ratio of approximately 3:1 are expected.

-

Key Fragmentation Patterns:

-

Loss of Cl radical: A prominent peak corresponding to the [M-Cl]⁺ fragment (an acylium ion) is anticipated. This is a very common fragmentation pathway for acyl chlorides.

-

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion to give a pyridyl cation.

-

Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl group.

-

Comparative Analysis of Synthetic Routes

The most common application of 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is in the formation of amide bonds by reaction with primary or secondary amines. Here, we compare the direct use of the acyl chloride with an alternative method: in-situ amide bond formation from the parent carboxylic acid using EDC/HOBt coupling agents.

Method A: Acyl Chloride Route

This traditional method involves two discrete steps:

-

Activation: Conversion of 2-chloro-6-(trifluoromethyl)nicotinic acid to the acyl chloride using a chlorinating agent (e.g., SOCl₂).

-

Coupling: Reaction of the isolated acyl chloride with an amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinoyl Chloride

-

To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride, which can be used directly or purified by vacuum distillation.

Spectroscopic Analysis of the Acyl Chloride Product:

-

Purity Assessment: The purity of the synthesized acyl chloride can be readily assessed by ¹H NMR. The presence of a singlet around 10-12 ppm would indicate residual carboxylic acid. Broad signals could also indicate the presence of HCl salts.

-

Potential Impurities:

-

Unreacted 2-chloro-6-(trifluoromethyl)nicotinic acid: As mentioned, this will be visible in the ¹H NMR spectrum. In the IR spectrum, it would show a broad O-H stretch around 2500-3300 cm⁻¹ and a carbonyl stretch at a lower wavenumber (around 1700-1730 cm⁻¹) than the acyl chloride.

-

Residual Thionyl Chloride and Related Sulfur Compounds: Thionyl chloride can sometimes contain or decompose to other sulfur chlorides (e.g., S₂Cl₂, SO₂Cl₂) which can lead to minor, often colored, impurities.[4] These are typically removed during workup or distillation.

-

Anhydride Formation: Self-condensation of the acyl chloride with any residual carboxylic acid can form the corresponding anhydride, which would present a complex carbonyl region in the IR spectrum and additional signals in the NMR.

-

Caption: Workflow for the Acyl Chloride Route.

Method B: EDC/HOBt Coupling Route

This method avoids the isolation of the reactive acyl chloride by forming an active ester in situ.

-

Activation and Coupling: The carboxylic acid, amine, EDC, and HOBt are mixed together in a suitable solvent (e.g., DMF or DCM). EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester subsequently reacts with the amine to form the amide bond.[5]

Experimental Protocol: One-Pot Amide Synthesis via EDC/HOBt Coupling

-

Dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq) in an anhydrous solvent like DMF.

-

Cool the mixture in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

-

Work-up typically involves an aqueous wash to remove the water-soluble byproducts (EDC urea) and extraction of the product.

Spectroscopic Analysis of the EDC/HOBt Reaction Mixture:

Monitoring the reaction progress and identifying byproducts is also achievable with spectroscopy.

-

Reaction Monitoring: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton and the appearance of the amide N-H proton and other signals corresponding to the product.

-

Potential Byproducts:

-

N-acylurea: A common byproduct of carbodiimide couplings is the formation of an N-acylurea if the O-acylisourea intermediate rearranges before reacting with the amine. This would introduce additional carbonyl signals in the ¹³C NMR and IR spectra, and distinct aromatic and aliphatic signals in the ¹H NMR.

-

Residual EDC and HOBt: These reagents and their byproducts can often be detected in the crude product spectrum before purification. Their characteristic signals can be identified by comparing with standard spectra.

-

Caption: Workflow for the EDC/HOBt Coupling Route.

Performance Comparison

| Feature | Acyl Chloride Method | EDC/HOBt Coupling Method |

| Reactivity | Very high; reactions are often fast and exothermic. | Generally milder and more controlled reaction conditions. |

| Scope | Broad; effective for a wide range of amines. | Also broad, but can be less effective for very sterically hindered or unreactive amines. |

| Byproducts | HCl (gas), which must be scavenged by a base. Residual chlorinating agent. | Water-soluble EDC-urea byproduct, which is typically easy to remove by aqueous workup. |

| Handling | Requires handling of corrosive and moisture-sensitive acyl chloride and SOCl₂. | Reagents are generally stable solids, though HOBt can have explosive properties.[6] |

| Atom Economy | Lower, due to the use of a stoichiometric chlorinating agent. | Higher, as it's a condensation reaction where water is the main byproduct. |

| Spectroscopic Purity | The isolated acyl chloride's purity can be high, but it is prone to degradation. | The crude product mixture can be more complex, but purification is often straightforward. |

Conclusion

The choice between using 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride directly or employing an in-situ coupling method like EDC/HOBt depends on the specific requirements of the synthesis.

The acyl chloride method is often preferred for its high reactivity and the potential for a clean reaction profile if a high-purity acyl chloride is used. However, it requires careful handling of hazardous reagents and the intermediate's instability can be a drawback. Spectroscopic analysis is critical to confirm the purity of the acyl chloride before use, with particular attention to the absence of the parent carboxylic acid.

The EDC/HOBt coupling method offers operational simplicity, milder reaction conditions, and easier purification due to water-soluble byproducts. This makes it an attractive alternative, especially in high-throughput and medicinal chemistry settings. Spectroscopic analysis of the crude reaction mixture is useful for monitoring the reaction and identifying potential byproducts like N-acylurea.

Ultimately, a thorough understanding of the spectroscopic signatures of the starting materials, intermediates, products, and potential byproducts, as outlined in this guide, is essential for any researcher working with these valuable synthetic methodologies.

References

-

American Chemical Society. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

-

(n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

(n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

-

Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

(n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

(n.d.). 19F NMR Reference Standards. [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of 2-Cl-6-MA. [Link]

-

(n.d.). 4-TRIFLUOROMETHYL-3-NICOTINIC ACID. [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. [Link]

-

(n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]

-

Royal Society of Chemistry. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry. [Link]

-

(2015, February 15). Peptide Coupling Reactions. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. [Link]

-

Sciencemadness Discussion Board. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity!. [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

(n.d.). IR Chart. [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. [Link]

-

(n.d.). IR Absorption Table. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

ResearchGate. (2016, September 8). Can anyone explain the residues in our thionyl chloride reaction?. [Link]

-

Reddit. (n.d.). EDC-HOBt Amide coupling workup help. [Link]

-

ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Purification of thionyl chloride. [Link]

-

(2025, August 7). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. [Link]

-

Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

-

Wikipedia. (n.d.). Thionyl chloride. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Safety Operating Guide

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride proper disposal procedures

This guide provides a rigorous, step-by-step protocol for the safe handling and disposal of 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride . This compound combines the high reactivity of an acyl chloride with the persistence and environmental concerns of halogenated aromatics.

Part 1: Chemical Profile & Hazard Assessment

Compound Identity

-

Chemical Name: 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride

-

Functional Groups: Acyl chloride (-COCl), Trifluoromethyl (-CF3), Chloropyridine core.[1]

-

Reactivity Class: Water-Reactive, Corrosive, Lachrymator.[1]

Critical Hazards (GHS Classification)

| Hazard Type | Classification | Risk Description |

|---|---|---|

| Physical | Water Reactive | Reacts violently with water/moisture to release Hydrogen Chloride (HCl) gas and heat. |

| Health | Skin Corr.[2][3][4][5][6] 1B | Causes severe skin burns and eye damage. |

| Health | Acute Tox.[2] (Inhal) | Inhalation of vapors/mists can cause severe respiratory irritation or edema. |

| Environmental | Persistent | The -CF3 group renders the core resistant to biodegradation; requires high-temperature incineration. |

Part 2: Pre-Disposal Treatment (Quenching Protocol)

STOP: Never dispose of the active acid chloride directly into a waste drum. It must be chemically deactivated ("quenched") first to prevent pressure buildup or explosion in the waste container.

The "Double-Dilution" Quenching Method This protocol uses an inert solvent carrier to act as a heat sink, preventing the runaway exotherms common when adding neat acid chlorides directly to quenching agents.[1]

Reagents Required:

-

Inert Solvent: Toluene or Dichloromethane (DCM).

-

Quenching Agent: Isopropanol (IPA) or Methanol (MeOH). Note: Alcohols convert the acid chloride to a stable ester, whereas water creates a solid acid precipitate that can clog waste lines.[1]

-

Neutralizer: Saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Ice Bath.

Step-by-Step Procedure

1. Preparation & PPE

-

Location: Perform only in a functioning fume hood.

-

PPE: Butyl rubber or Silver Shield gloves (standard nitriles provide limited protection against halogenated solvents), chemical splash goggles, face shield, and lab coat.[1]

2. Solvation (The Heat Sink)

-

If the material is a solid or neat liquid, dissolve/dilute it in the Inert Solvent (Toluene or DCM) at a ratio of roughly 1:5 (1 part waste to 5 parts solvent).[1]

-

Why? This dilution absorbs the heat generated during the subsequent hydrolysis step.

3. Controlled Quenching

-

Place a flask containing the Quenching Agent (Alcohol) in an ice bath (0°C). Use 10 mL of alcohol per gram of acid chloride.

-

Slowly add the diluted acid chloride solution to the cold alcohol dropwise with stirring.

-

Observation: You will see fuming (HCl gas). Ensure hood sash is low.

-

Allow the mixture to stir for 30 minutes after addition is complete. Remove the ice bath and stir for an additional 1 hour at room temperature.

4. Neutralization

-

Slowly add Saturated NaHCO₃ to the reaction mixture.

-

Caution: This will bubble vigorously (CO₂ release) as the HCl is neutralized.

-

Continue addition until bubbling ceases and pH is neutral (pH 6-8).

5. Phase Separation (Optional but Recommended)

-